6-Chloro-3-methylpicolinonitrile
Overview
Description
6-Chloro-3-methylpicolinonitrile: is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Chloro-3-methylpicolinonitrile typically involves the chlorination of 3-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylpicolinonitrile is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position of the pyridine ring .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Chloro-3-methylpicolinonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 6-azido-3-methylpicolinonitrile or 6-thiocyanato-3-methylpicolinonitrile.
Oxidation: Formation of 6-chloro-3-formylpicolinonitrile or 6-chloro-3-carboxypicolinonitrile.
Reduction: Formation of 6-chloro-3-methylpicolinamidine.
Scientific Research Applications
Chemistry:
6-Chloro-3-methylpicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug discovery and development.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other crop protection agents.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpicolinonitrile and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and nitrile group can influence the binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
3-Methylpicolinonitrile: Lacks the chlorine atom at the 6th position, resulting in different reactivity and applications.
6-Chloropicolinonitrile:
3-Chloropicolinonitrile: Chlorine atom at the 3rd position instead of the 6th, leading to different substitution patterns and reactivity.
Uniqueness:
6-Chloro-3-methylpicolinonitrile is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXSZKHRDKVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676772 | |
Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201924-31-3 | |
Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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